lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a chemical compound that features a lithium ion bonded to a 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiadiazole derivatives.
Biology: Investigated for its potential antimicrobial properties due to the presence of the thiadiazole ring.
Mechanism of Action
The mechanism of action of lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is not fully understood, but it is believed to involve interactions with biological macromolecules. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The lithium ion may also play a role in modulating biological pathways, although this requires further investigation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Similar structure but lacks the acetate and lithium components.
1,3,4-Thiadiazole-2,5-dithiol: Contains a thiadiazole ring but with different functional groups.
Uniqueness
Lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is unique due to the presence of both the lithium ion and the acetate group, which can influence its chemical reactivity and biological activity. This combination is not commonly found in other thiadiazole derivatives, making it a compound of interest for further research and development.
Properties
CAS No. |
2731007-47-7 |
---|---|
Molecular Formula |
C5H5LiN2O2S |
Molecular Weight |
164.1 g/mol |
IUPAC Name |
lithium;2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate |
InChI |
InChI=1S/C5H6N2O2S.Li/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
GTSLCAJVKOUPKZ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=NN=C(S1)CC(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.